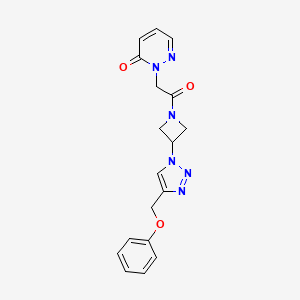
2-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)pyridazin-3(2H)-one is a compound of interest in the field of chemistry due to its unique structure and potential applications. This compound features a pyridazinone core, substituted with various functional groups that confer specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)pyridazin-3(2H)-one typically involves multistep synthesis. The synthesis may start from commercially available starting materials like pyridazinone derivatives, followed by successive functional group manipulations to introduce the desired substituents.
A common synthetic route could involve:
Formation of the pyridazinone core.
Introduction of the phenoxymethyl group via nucleophilic substitution.
Formation of the azetidine ring through cyclization.
Attachment of the triazole ring via click chemistry (CuAAC reaction).
Industrial Production Methods
Industrial-scale production might optimize these steps for higher yields and cost efficiency. This often involves the use of automated reaction systems and continuous flow processes to maintain consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation
Reduction
Substitution
Cyclization
Common Reagents and Conditions
Typical reagents might include:
Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate)
Reducing agents (e.g., sodium borohydride)
Substitution reagents (e.g., alkyl halides)
The conditions often involve controlled temperature and pH to ensure selective reactions.
Major Products
From these reactions, you may obtain:
Oxidized derivatives with hydroxyl or carbonyl groups.
Reduced derivatives with simplified functional groups.
Substituted products introducing new functional groups like alkyl, aryl, or halogens.
Scientific Research Applications
2-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)pyridazin-3(2H)-one has diverse applications across multiple scientific fields:
Chemistry
As an intermediate in organic synthesis.
In the development of new synthetic methodologies.
Biology
As a ligand in studying protein interactions.
In bioorthogonal chemistry for labeling biomolecules.
Medicine
Potential therapeutic agent due to its bioactive scaffold.
Used in drug discovery and development as a lead compound.
Industry
In the production of polymers and materials with unique properties.
As a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects can vary depending on the application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their function. The pathways involved often include inhibition or activation of specific signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone derivatives: Known for their diverse biological activities.
Triazole derivatives: Widely used in pharmaceuticals and materials science.
Unique Characteristics
What sets 2-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)pyridazin-3(2H)-one apart is its combined structural features, which confer specific properties that may enhance its performance in various applications compared to other similar compounds.
Properties
IUPAC Name |
2-[2-oxo-2-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]ethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3/c25-17-7-4-8-19-24(17)12-18(26)22-10-15(11-22)23-9-14(20-21-23)13-27-16-5-2-1-3-6-16/h1-9,15H,10-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLLINMCABREEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C(=O)C=CC=N2)N3C=C(N=N3)COC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
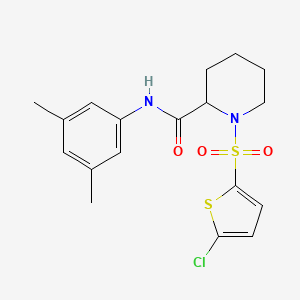
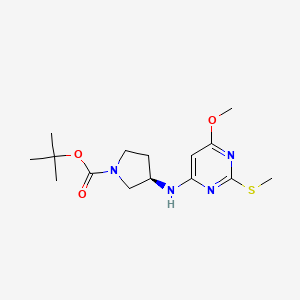
![5-((4-Benzylpiperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2395002.png)
![3-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methoxy]pyridine](/img/structure/B2395006.png)
![8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2395007.png)
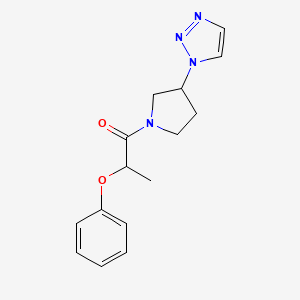
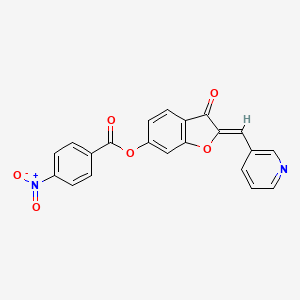

![Methyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2395016.png)
![4-amino-6-methyl-3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2395017.png)
![1-(4-chlorophenyl)-2-{[5-(hydroxymethyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2395018.png)
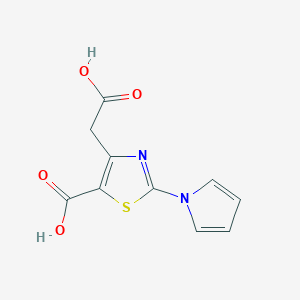
![2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B2395020.png)

